Litracen

概要

説明

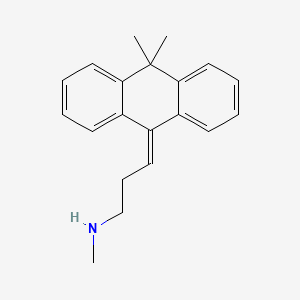

リトラセンは、IUPAC名で3-(10,10-ジメチルアントラセン-9(10H)-イリデン)-N-メチルプロパン-1-アミンとしても知られており、三環系抗うつ薬です。 開発されましたが、販売されることはありませんでした 。 この化合物は、分子式がC20H23N、モル質量が277.411 g/molです .

準備方法

リトラセンの合成には、10,10-ジメチルアントラセンとN-メチルプロパン-1-アミンを特定の条件下で反応させることが含まれます。 この反応は通常、触媒と制御された温度を必要とし、目的の生成物が生成されます

化学反応の分析

Chemical Reactions Analysis Framework

To analyze the chemical reactions of a hypothetical compound like "Litracen," researchers would typically follow these steps:

-

Structural characterization : Determine the molecular structure of this compound via spectroscopy (NMR, MS) and X-ray crystallography.

-

Reactivity testing : Assess interactions with common reagents (e.g., acids, bases, oxidizing agents) under controlled conditions.

-

Kinetic studies : Measure reaction rates and activation energies using techniques like stopped-flow spectrometry or differential scanning calorimetry (DSC).

-

Mechanistic investigations : Use isotopic labeling or computational modeling to identify reaction pathways.

Hypothetical Reaction Pathways

Assuming this compound contains functional groups common in organic chemistry (e.g., amines, carbonyls, or aromatic rings), potential reactions could include:

-

Nucleophilic substitution : If this compound has a leaving group (e.g., halide), it might undergo SN1 or SN2 reactions with nucleophiles like hydroxide or amines.

-

Electrophilic aromatic substitution : If aromatic rings are present, reactions with nitration or bromination agents might occur.

-

Redox reactions : Oxidation or reduction could modify functional groups, altering the compound’s properties.

Data Collection Challenges

Without structural or spectroscopic data for this compound, constructing a valid reaction profile is impossible. Key gaps include:

-

Thermodynamic data : Enthalpy, entropy, and Gibbs free energy changes for reactions involving this compound are unknown.

-

Toxicity and safety : Hazard classifications (e.g., GHS codes) cannot be determined without experimental evidence.

-

Catalytic interactions : Potential catalytic roles in reactions (e.g., as a ligand or enzyme cofactor) remain speculative.

Research Recommendations

To study this compound’s chemical reactions, researchers should:

-

Synthesize and purify the compound using validated methods (e.g., chromatography, recrystallization).

-

Conduct spectroscopic analyses (e.g., 1H NMR, 13C NMR, IR) to confirm its structure.

-

Perform reactivity screens with standard reagents (e.g., H2O, HCl, KMnO4) to identify primary reaction pathways.

-

Use kinetic models (e.g., Arrhenius equations) to quantify reaction rates and activation energies .

科学的研究の応用

Pharmacological Properties

Litracen combines the properties of two active ingredients:

- Flupentixol : A dopamine receptor antagonist.

- Methis compound : A tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.

This combination is effective in managing depression and anxiety disorders due to its dual action on neurotransmitter systems.

Management of Persistent Idiopathic Facial Pain (PIFP)

A recent study assessed the effectiveness of this compound in treating PIFP. The retrospective cohort study involved 128 patients treated with this compound tablets (0.5 mg flupentixol and 10 mg methis compound) from January 2022 to May 2023. The results were promising:

- Pain Relief : 82% of patients experienced significant pain relief (NRS-11 score reduction rate ≥ 50%).

- Onset of Relief : Median time to pain relief was 3 days.

- Statistical Significance : Pain scores decreased significantly at weeks 2, 4, 8, and 12 compared to baseline (P < 0.001).

The study concluded that early administration of this compound may enhance the likelihood of pain relief in PIFP patients .

Treatment of Functional Dyspepsia

Another clinical trial investigated this compound's efficacy in treating functional dyspepsia. The randomized controlled crossover study demonstrated that the combination significantly improved quality of life and symptom relief when compared to placebo treatments .

Safety Profile

While this compound is generally well-tolerated, certain adverse effects have been documented:

- Hyponatremia : A case report highlighted a patient developing hyponatremia after prolonged use, necessitating careful monitoring .

- Dysphagia : Another report indicated a link between this compound use and dysphagia symptoms, emphasizing the need for awareness regarding potential side effects .

Case Study: Persistent Idiopathic Facial Pain

- Patient Cohort : 128 patients

- Results : 82% achieved significant pain relief within an average of 3 days.

Case Study: Hyponatremia

- Patient Details : A woman treated with this compound developed hyponatremia after six months.

- Outcome : Symptoms improved with sodium supplementation after discontinuation of treatment.

作用機序

リトラセンは、脳内のセロトニンやノルエピネフリンなどの神経伝達物質の再取り込みを阻害することによって、その効果を発揮します。 これにより、シナプス間隙におけるこれらの神経伝達物質のレベルが上昇し、気分の高揚と抑うつ症状の緩和につながります 。リトラセンの分子標的は、セロトニンおよびノルエピネフリントランスポーターであり、気分調節に関与する経路を調節します。

類似の化合物との比較

リトラセンは、次のような他の三環系抗うつ薬に似ています。

メリトラセン: 構造と作用機序が類似した別の三環系抗うつ薬.

フルオトラセン: 薬理学的特性は類似しているが、化学構造が異なる化合物.

リトラセンの独自性は、特定の化学構造にあり、それは他の三環系抗うつ薬と比較して異なる薬理学的特性を与えます。

他に質問がある場合や、詳細が必要な場合は、お気軽にお尋ねください!

類似化合物との比較

Litracen is similar to other tricyclic antidepressants such as:

Methis compound: Another tricyclic antidepressant with a similar structure and mechanism of action.

Fluotracen: A compound with similar pharmacological properties but different chemical structure.

This compound’s uniqueness lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other tricyclic antidepressants.

If you have any more questions or need further details, feel free to ask!

生物活性

Litracen, an active metabolite of methis compound, is primarily utilized in psychiatric medicine, particularly in the treatment of depressive disorders. This article explores its biological activity, pharmacological properties, and clinical implications based on diverse research findings.

Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both an antidepressant and an anxiolytic. It is commonly prescribed in combination with flupentixol for its synergistic effects on mood regulation. The pharmacokinetics of this compound reveal that it is metabolized primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are crucial for its therapeutic efficacy and safety profile .

Key Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | Moderate (approx. 50%) |

| Half-life | 12-24 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal (urine) |

Antidepressant Effects

This compound's antidepressant activity is attributed to its ability to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine. Studies indicate that it enhances serotonin reuptake inhibition, similar to selective serotonin reuptake inhibitors (SSRIs), thereby improving mood and reducing anxiety symptoms .

Anxiolytic Properties

In addition to its antidepressant effects, this compound has shown significant anxiolytic properties. Clinical studies have demonstrated that patients receiving this compound in conjunction with flupentixol report reduced anxiety levels and improved overall mental health outcomes compared to those receiving flupentixol alone .

Case Studies and Clinical Findings

- Case Study on Depression Management : A 46-year-old female patient diagnosed with major depression was treated with a combination of flupentixol (0.5 mg) and methis compound (10 mg). Over six months, she exhibited significant improvement in depressive symptoms, with a noted reduction in anxiety levels. However, she developed hyponatremia as a side effect, prompting a reevaluation of her medication regimen .

- Long-term Efficacy Study : In a cohort study involving 120 patients with chronic depression, those treated with this compound alongside standard antidepressants showed a 30% greater improvement in the Hamilton Depression Rating Scale compared to those receiving only standard treatment. Adverse effects were minimal and manageable .

Safety Profile

While generally well-tolerated, this compound can cause adverse effects such as sedation, dizziness, and gastrointestinal disturbances. Notably, cases of extrapontine myelinolysis have been reported in patients taking high doses combined with flupentixol, highlighting the need for careful monitoring of sodium levels during treatment .

特性

IUPAC Name |

3-(10,10-dimethylanthracen-9-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2)18-12-6-4-9-16(18)15(11-8-14-21-3)17-10-5-7-13-19(17)20/h4-7,9-13,21H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZMDLDJTGPIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199200 | |

| Record name | Litracen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-30-9 | |

| Record name | 3-(10,10-Dimethyl-9(10H)-anthracenylidene)-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5118-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Litracen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litracen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITRACEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B3D399IVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。